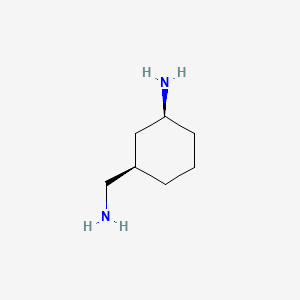

3-Amino-cycrohexanemethaneamine

Description

Significance of Aminocyclohexane Derivatives in Chemical Research

Aminocyclohexane derivatives represent a crucial class of organic compounds with a wide array of applications, particularly in medicinal and materials chemistry. Their rigid cyclic structure provides a well-defined three-dimensional scaffold, which is advantageous for designing molecules with specific spatial orientations. This structural feature is instrumental in the development of pharmaceuticals and other biologically active molecules.

In the realm of materials science, these derivatives are extensively used as monomers and cross-linking agents in the synthesis of polymers. cymitquimica.com For instance, 1,3-Bis(aminomethyl)cyclohexane is a key component in the production of high-performance polyamides and as a curing agent for epoxy resins, imparting desirable properties such as high thermal stability and mechanical strength. pubcompare.aideshangchemical.com The stereochemistry of the cyclohexane (B81311) ring, with the potential for cis and trans isomers, allows for fine-tuning the physical and chemical properties of the resulting materials.

Historical Context of Related Polyamines and Their Structural Motifs

The study of polyamines dates back to the 17th century, with Antonie van Leeuwenhoek's initial observation of crystals in human semen in 1678. nih.govresearchgate.net These crystals were later identified as spermine (B22157) phosphate. mdpi.com It wasn't until 1924 that the structures of spermine and a related triamine, spermidine, were fully elucidated. researchgate.net Subsequently, other polyamines like the diamine putrescine were isolated from both prokaryotic and eukaryotic organisms. nih.gov

Early research revealed the essential roles of these naturally occurring polyamines in cellular processes, including cell growth and proliferation. nih.gov This understanding spurred further investigation into the synthesis and properties of a broader range of polyamines, including synthetic cycloaliphatic diamines like 3-Amino-cyclohexanemethaneamine. The development of industrial processes for producing such compounds was driven by the demand for new materials with enhanced properties. For example, the catalytic hydrogenation of aromatic diamines became a key industrial method for producing bis(aminomethyl)cyclohexane derivatives.

Scope and Research Imperatives for 3-Amino-cyclohexanemethaneamine Studies

Research concerning 3-Amino-cyclohexanemethaneamine is largely propelled by its industrial applications. A primary focus is its use as a curing agent for epoxy resins. wikipedia.orgdeshangchemical.com The amino groups of 1,3-BAC react with the epoxide groups of the resin to form a highly cross-linked, durable polymer network. deshangchemical.com Studies in this area aim to optimize curing times and enhance the properties of the final cured material, such as its resistance to chemicals and yellowing. mgctrading.co.jp

Another significant area of research is its role as a monomer in the synthesis of polyamides and polyureas. wikipedia.orggoogle.com The reaction of 1,3-BAC with dicarboxylic acids or their derivatives leads to polyamides with high transparency and excellent thermal and mechanical properties. google.com Similarly, its reaction with isocyanates produces polyureas. wikipedia.org Future research is likely to focus on developing novel polymers with tailored properties by utilizing the distinct cis and trans isomers of 1,3-BAC and by creating new derivatives. There is also potential for its application in the synthesis of pharmaceuticals and agrochemicals, leveraging the structural motifs of aminocyclohexane derivatives. cymitquimica.com

Detailed Research Findings

The primary synthesis route for 1,3-Bis(aminomethyl)cyclohexane is the catalytic hydrogenation of m-xylylenediamine (B75579) (MXDA). wikipedia.org This process typically employs a metal catalyst, such as ruthenium, under elevated hydrogen pressure and temperature. google.com Another method involves the hydrogenation of isophthalonitrile. google.com These industrial processes yield a mixture of cis and trans isomers, which can be used as such or separated for specific applications. google.com

As an epoxy curing agent, 1,3-Bis(aminomethyl)cyclohexane offers rapid curing and results in a product with high hardness and excellent chemical and weather resistance. google.com The mechanism involves the nucleophilic attack of the primary amine groups on the epoxide ring, leading to ring-opening and the formation of a covalent bond and a hydroxyl group. This process continues to form a rigid, three-dimensional network.

In polymer chemistry, 1,3-Bis(aminomethyl)cyclohexane is a valuable building block. For example, novel polyamides with high transparency and good thermal and mechanical properties have been synthesized using 1,3-BAC as the diamine component, reacted with various aromatic dicarboxylic acids. google.com These polyamides find use in applications requiring durable, clear materials.

Interactive Data Tables

Physical and Chemical Properties of 1,3-Bis(aminomethyl)cyclohexane (mixture of isomers)

| Property | Value | Reference |

| Molecular Formula | C8H18N2 | nih.gov |

| Molecular Weight | 142.24 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comcymitquimica.com |

| Density | 0.945 g/mL at 25 °C | mdpi.com |

| Boiling Point | 240 °C | biosynth.com |

| Refractive Index | 1.493 (at 20 °C) | mdpi.com |

| CAS Number | 2579-20-6 | wikipedia.org |

Applications of 1,3-Bis(aminomethyl)cyclohexane

| Application | Description | Reference |

| Epoxy Resin Curing Agent | Used to harden epoxy resins, providing rapid curing and excellent final properties. | wikipedia.orgdeshangchemical.commgctrading.co.jp |

| Polyamide Monomer | A key building block for producing high-performance, transparent polyamides. | cymitquimica.comgoogle.com |

| Polyurethane/Polyurea Production | Reacts with isocyanates to form polyureas. Can be converted to an isocyanate itself. | wikipedia.org |

| Industrial Chemicals | Used in the production of rubber chemicals, paper processing agents, and fiber treating agents. | google.com |

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-(aminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFAIWKFALHMEY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680472 | |

| Record name | (1S,3R)-3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206798-46-0 | |

| Record name | (1S,3R)-3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Amino Cyclohexanemethaneamine

Stereoselective and Enantioselective Synthesis of 3-Amino-cyclohexanemethaneamine

The controlled three-dimensional arrangement of the amino and aminomethyl groups on the cyclohexane (B81311) ring is paramount for the compound's intended applications. Stereoselective and enantioselective syntheses are therefore critical. These approaches aim to produce specific stereoisomers, avoiding the formation of complex mixtures that are difficult to separate.

Asymmetric Catalysis in Cyclohexane Functionalization for Target Synthesis

Asymmetric catalysis stands as a powerful tool for establishing chirality in cyclic systems. nih.govrsc.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of 3-Amino-cyclohexanemethaneamine, this could involve the asymmetric hydrogenation or hydroamination of a prochiral cyclohexene (B86901) or benzene (B151609) precursor.

Catalysts based on transition metals like rhodium, ruthenium, and iridium, complexed with chiral ligands such as BINAP or DuPhos, are highly effective for the asymmetric hydrogenation of double bonds. For instance, a cyclohexene derivative with appropriate substitutions at positions 1 and 3 could be hydrogenated to set the desired stereocenters. Similarly, organocatalysis, which uses small, metal-free organic molecules like proline derivatives, offers a complementary strategy. nih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, facilitating highly stereoselective additions to the cyclohexane ring. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for maximizing both enantiomeric excess (ee) and diastereomeric ratio (dr). nih.gov

Table 1: Representative Asymmetric Catalytic Strategies for Cyclohexane Functionalization This table presents plausible catalytic systems for the synthesis of a 3-amino-1-(aminomethyl)cyclohexane scaffold based on established methodologies for analogous structures.

| Catalyst System | Reaction Type | Precursor Type | Expected Outcome |

| [Ru(BINAP)Cl₂] | Asymmetric Hydrogenation | Substituted Cyclohexene | High ee (>95%) and dr |

| (S)-Diphenylprolinol Silyl Ether | Organocatalytic Michael Addition | Cyclohexenone derivative & N-nucleophile | High ee (>90%) |

| Chiral Phosphoric Acid (e.g., SPINOL-PA) | Asymmetric Friedel-Crafts Alkylation | Indole and imine from cyclohexanone (B45756) | Good to excellent ee (>90%) nih.gov |

| Lanthanide-based catalysts | Intramolecular Hydroamination | Amino-diene | High diastereoselectivity for cyclized product organic-chemistry.org |

Chiral Auxiliary-Mediated Approaches to Stereodefined Cyclohexanemethaneamine Scaffolds

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This method is reliable and allows for predictable stereochemical outcomes. researchgate.net

A potential strategy for synthesizing 3-Amino-cyclohexanemethaneamine involves using an Evans-type oxazolidinone auxiliary. researchgate.net The synthesis could begin by acylating the chiral auxiliary with a cyclohexene-1-carboxylic acid derivative. The resulting N-acyl oxazolidinone would then direct the stereoselective conjugate addition of a nitrogen nucleophile to the C3 position. Subsequent reduction of the carboxylic acid function to the aminomethyl group and cleavage of the auxiliary would yield the enantiomerically enriched target compound. The success of this approach hinges on the ability to control the facial selectivity of the addition reaction and the chemoselective removal of the auxiliary without racemization. nih.gov

Biocatalytic Pathways for Aminocyclohexane Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. mdpi.com For the synthesis of chiral amines, transaminases (TAs) are particularly powerful enzymes. diva-portal.orgresearchgate.net They can catalyze the asymmetric amination of a ketone to an amine with high enantiopurity.

In a hypothetical synthesis of 3-Amino-cyclohexanemethaneamine, a key step could be the biocatalytic reductive amination of 3-(aminomethyl)cyclohexan-1-one. An ω-transaminase, using an inexpensive amine donor like isopropylamine, could install the second amino group at the C3 position with high stereoselectivity. researchgate.net This approach is environmentally benign, often proceeding in aqueous media under mild conditions. nih.gov The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, offers an even more efficient route, minimizing intermediate purification steps and waste generation. nih.govrsc.org

Table 2: Potential Biocatalytic Approaches for Aminocyclohexane Synthesis This table outlines potential enzymatic reactions applicable to the synthesis of the target compound, based on known enzyme capabilities.

| Enzyme Class | Specific Enzyme Example | Reaction | Substrate | Expected Outcome |

| Transaminase (TA) | ω-TA from Vibrio fluvialis | Asymmetric Amination | 3-(aminomethyl)cyclohexan-1-one | High ee (>99%) for the (S)- or (R)-amine |

| Ketoreductase (KRED) | KRED from Codexis | Asymmetric Reduction | 3-Azidocyclohexan-1-one | Chiral azido-alcohol precursor with high ee |

| Lipase/Esterase | Candida antarctica Lipase B | Kinetic Resolution | Racemic N-acetyl-3-aminocyclohexanemethanol | Separation of enantiomers via selective acylation |

Total Synthesis Approaches to 3-Amino-cyclohexanemethaneamine

Total synthesis involves the complete construction of a molecule from simpler, often commercially available starting materials. nih.govnih.govescholarship.org These routes can be designed to be convergent, where different fragments of the molecule are synthesized separately and then combined at a late stage. nih.gov

Multicomponent Reaction (MCR) Strategies for Aminocyclohexane Formation

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tcichemicals.com MCRs are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. mdpi.comresearchgate.net

While a specific MCR for 3-Amino-cyclohexanemethaneamine is not established, one could be designed based on known transformations like the Ugi or Passerini reactions. For example, an Ugi-type reaction could potentially involve a cyclohexene-derived aldehyde, an amine, an isocyanide, and a second amine equivalent (like ammonia) to construct the core structure in a single step. The challenge lies in designing the components and conditions to favor the desired cyclohexane scaffold over other potential products. beilstein-journals.org

Ring-Forming Reactions for the Cyclohexane Core of 3-Amino-cyclohexanemethaneamine

The formation of the six-membered cyclohexane ring is a foundational aspect of the total synthesis. wikipedia.org Several classic and modern ring-forming reactions can be employed.

The Diels-Alder reaction, a [4+2] cycloaddition, is a premier method for constructing cyclohexene rings with excellent control over regiochemistry and stereochemistry. chemrxiv.org A plausible route could involve the reaction of a 1,3-diene bearing a protected aminomethyl group with a dienophile such as nitroethylene. The resulting cyclohexene derivative would contain the necessary carbon skeleton and functional group handles for conversion to the final product through reduction of the double bond and the nitro group.

Other powerful ring-forming strategies include the Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation to build a new six-membered ring onto an existing ketone. scripps.edu Furthermore, intramolecular reactions, such as the transition-metal-catalyzed hydroamination of an amino-diene, can be highly effective for forming nitrogen-containing rings with high diastereoselectivity. organic-chemistry.org The choice of strategy depends on the availability of starting materials and the desired stereochemical outcome.

Selective Functionalization of Precursor Molecules

The construction of the 3-Amino-cyclohexanemethaneamine scaffold often begins with a readily available cyclohexane precursor, which is then sequentially functionalized. A notable strategy involves a multi-step synthesis commencing from cyclohexene. This approach systematically builds the required functional groups onto the cyclohexane ring.

A patented method outlines a process starting with the reaction of cyclohexene and hydrocyanic acid to yield 3-cyanocyclohexanone. google.com This intermediate is then reacted with ammonia (B1221849) in the presence of an imine formation catalyst. The resulting reaction mixture, containing 3-cyanocyclohexylimine, undergoes catalytic hydrogenation to simultaneously reduce both the imine and the nitrile group, affording the target 3-Amino-cyclohexanemethaneamine. google.com This method highlights a pathway where the cyclohexane ring is first functionalized with a ketone and a nitrile, which are then converted to the desired amine functionalities.

Another general approach to functionalizing cyclohexane derivatives involves the elaboration of existing functional groups. For instance, a precursor molecule containing an aldehyde can be reduced to a benzyl (B1604629) alcohol, which is subsequently converted to a benzyl azide (B81097). The azide can then be reduced to the primary amine, demonstrating a versatile method for introducing an aminomethyl group.

The selective functionalization can also be achieved through biocatalysis. Transaminases have been employed for the diastereomer-selective deamination of cis/trans-amine mixtures of substituted cyclohexanes, allowing for the isolation of the desired trans-isomer. nih.gov This highlights the potential for enzymatic methods in selectively modifying precursor molecules to achieve the desired stereochemistry.

Novel Reagents and Catalyst Systems for Amino Group Introduction and Methaneamine Formation

The introduction of amino groups and the formation of the methaneamine moiety are critical steps in the synthesis of 3-Amino-cyclohexanemethaneamine. Modern synthetic chemistry offers a range of novel reagents and catalytic systems to achieve these transformations with high efficiency and selectivity.

Amination Reactions on Cyclohexane Rings

Directly introducing an amino group onto a cyclohexane ring is a key synthetic challenge. Several catalytic methods have been developed to facilitate this transformation.

One powerful technique is catalytic nitrene insertion . The complex TpBr3Cu(NCMe) has been shown to catalyze the insertion of a nitrene group from PhINTs into the carbon-hydrogen bonds of cyclohexane at room temperature, producing N-substituted aminocyclohexane derivatives in moderate to high yields. acs.org This method offers a direct route to functionalize an unactivated C-H bond on the cyclohexane ring.

Reductive amination of cyclohexanones is another widely used method. This two-step process involves the reaction of a cyclohexanone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly selective option. harvard.edu Biocatalytic reductive amination using transaminases has also been demonstrated for the synthesis of substituted cyclohexane-1-amines from the corresponding ketones. nih.govdntb.gov.ua An efficient methodology for the oximation of cyclohexanones followed by hydrogenation has been developed, providing high yields of the corresponding cyclohexylamines. mdpi.com

The table below summarizes selected catalytic systems for amination reactions on cyclohexane rings.

| Catalyst System | Reaction Type | Substrate | Product | Yield | Reference |

| TpBr3Cu(NCMe) | Nitrene Insertion | Cyclohexane | N-(p-tolylsulfonyl)aminocyclohexane | Moderate to High | acs.org |

| Transaminase (e.g., VfS-TA, CvS-TAW60C) | Reductive Amination | 4-Substituted Cyclohexanone | cis-4-Substituted Cyclohexane-1-amine | Low to Moderate Conversion, >90% de | nih.gov |

| Raney Ni | Reductive Amination | 1,3-Cyclohexanedione | 1,3-Cyclohexanediamine | 53.1% | mdpi.com |

| Hydroxylamine hydrochloride / Raney Ni | Oximation-Hydrogenation | 1,3-Cyclohexanedione | 1,3-Cyclohexanediamine | 87.4% | mdpi.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Reduction Methodologies for Nitrile or Nitro Precursors to Amines

The formation of the aminomethyl group often proceeds through the reduction of a nitrile precursor. Similarly, a primary amine on the cyclohexane ring can be derived from the reduction of a nitro group. A variety of catalytic systems are available for these reductions.

The reduction of nitriles to primary amines is a fundamental transformation. Supported nickel boride nanoclusters have been shown to be effective catalysts for the hydrogenation of various nitriles to primary amines. mdpi.com For instance, the reduction of benzonitrile (B105546) to benzylamine (B48309) proceeds with high selectivity. While the reduction of cyclohexanecarbonitrile (B123593) with this catalyst was reported to be poor, other systems have shown high efficacy. mdpi.com Ruthenium-based pincer complexes are also highly active catalysts for the hydrogenation of both aromatic and aliphatic nitriles to primary amines, with the selectivity for the primary amine being influenced by the hydrogen pressure. researchgate.net A continuous flow method using a ruthenium catalyst for the transfer hydrogenation of aromatic nitriles to primary amines has also been developed. nih.gov

The table below presents selected methodologies for the reduction of nitrile precursors.

| Catalyst System | Substrate | Product | Key Features | Reference |

| Supported Nickel Boride Nanoclusters | Benzonitrile | Benzylamine | High selectivity for primary amine | mdpi.com |

| Ruthenium PNP Pincer Complexes | Aliphatic and Aromatic Nitriles | Primary Amines | Selectivity influenced by H2 pressure | researchgate.net |

| [Ru(p-cymene)Cl2]2 | Aromatic Nitriles | Primary Amines | Continuous flow transfer hydrogenation | nih.gov |

| Pd@mpg–C3N4 | Cyclohexanecarbonitrile | Secondary Amine | 99% selectivity | rsc.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Catalytic Hydrogenation and Hydroamination Techniques

Catalytic hydrogenation is a cornerstone of the synthesis of 3-Amino-cyclohexanemethaneamine, particularly in the final step where both an imine and a nitrile are reduced simultaneously. google.com This transformation is typically carried out using a heterogeneous catalyst such as Raney nickel under a hydrogen atmosphere.

Hydroamination represents an atom-economical approach to forming C-N bonds by the addition of an N-H bond across a carbon-carbon double bond. organicreactions.org While intermolecular hydroamination of unactivated alkenes remains challenging, it presents a potential direct route to aminocyclohexane derivatives from cyclohexene. A wide array of catalyst systems, including those based on alkali, alkaline earth, and transition metals, have been explored for hydroamination reactions. organicreactions.orgmdpi.com For example, the hydroamination of phenylacetylene (B144264) with aniline (B41778) can be catalyzed by NHC-Gold(I) complexes. frontiersin.org Enzyme-mediated hydroamination has also been observed as a mechanism of proteasome inhibition, highlighting the potential for biocatalytic approaches in this area. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Amino Cyclohexanemethaneamine

Elucidation of Reaction Pathways Involving the Primary Amine Functionality

The primary amine groups are anticipated to be the primary centers of reactivity in 3-Amino-cyclohexanemethaneamine.

Nucleophilic Reactivity and Derivatization Studies

The lone pair of electrons on the nitrogen atoms of both amine groups makes them strong nucleophiles. They are expected to react with electrophilic compounds in nucleophilic substitution and addition reactions. Derivatization would likely proceed through reactions with alkyl halides, epoxides, and other electrophiles to yield a variety of substituted products. The relative nucleophilicity of the ring-bound amine versus the methaneamine could offer interesting, yet uninvestigated, selectivity.

Condensation and Imine Formation Reactions

Primary amines are well-known to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds via a hemiaminal intermediate followed by the elimination of a water molecule. It is expected that 3-Amino-cyclohexanemethaneamine would react with carbonyl compounds to form mono- or di-imines depending on the stoichiometry of the reactants. However, specific studies detailing the kinetics, equilibrium, and structural characterization of such products for this compound are absent from the scientific record.

Acylation and Sulfonylation Processes

The reaction of the primary amine groups with acylating agents, such as acid chlorides or anhydrides, would be expected to readily form amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. These reactions are generally robust and high-yielding for primary amines. The potential for selective mono- or di-acylation/sulfonylation, and the conditions required to achieve such selectivity, remain unexplored for 3-Amino-cyclohexanemethaneamine.

Reactivity of the Methaneamine Moiety and Cyclohexane (B81311) Ring

The cyclohexane ring provides a stereochemical framework that could influence the reactivity of the amine groups.

Regioselectivity and Stereoselectivity in Substitution Reactions

The presence of two primary amine groups raises questions of regioselectivity. It is plausible that the steric environment and electronic properties of the amine attached directly to the cyclohexane ring differ from the amine on the more flexible methaneamine side chain. These differences could lead to preferential reaction at one site over the other under certain conditions. Furthermore, the stereochemistry of the cyclohexane ring (cis/trans isomers) would undoubtedly influence the approach of reagents and the stereochemical outcome of reactions, but no studies have been found to confirm this.

Ring Expansion and Contraction Reactions of the Cyclohexane Scaffold

Reactions involving the cyclohexane ring itself, such as ring expansions or contractions, are well-documented for other cyclohexyl systems, often proceeding through carbocation intermediates. For 3-Amino-cyclohexanemethaneamine, such reactions could potentially be initiated by diazotization of the primary amine on the ring, followed by loss of nitrogen gas to form a carbocation. However, no literature exists that describes such transformations for this specific molecule.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of (3-aminocyclohexyl)methanamine is dictated by the reactivity of its two primary amine functionalities and the alicyclic ring.

Oxidation: The primary amine groups are susceptible to oxidation, which can proceed through several pathways depending on the oxidizing agent. Enzymatic oxidation of aliphatic diamines is a known biochemical process. nih.gov In a laboratory setting, oxidation can lead to the formation of imines, and further oxidation could result in aldehydes or carboxylic acids after hydrolysis and subsequent reactions. The methylene (B1212753) groups on the cyclohexane ring can also undergo oxidation, typically at positions activated by the amino groups. pharmaxchange.info For instance, site-selective oxidation of aliphatic C-H bonds in diamines has been achieved using specialized catalysts, indicating that controlled oxidation of the cyclohexane ring is feasible. uniroma1.it This process often involves the formation of hydroxylated intermediates. pharmaxchange.infouomustansiriyah.edu.iq

Reduction: The saturated cyclohexyl ring of (3-aminocyclohexyl)methanamine is generally resistant to reduction under standard conditions. However, the chemistry of related compounds suggests that derivatives of this diamine could undergo reduction. For example, the reduction of enaminones derived from cyclohexane-1,3-dione is a method to produce 3-aminocyclohexanols, highlighting that related structures are amenable to reduction. rsc.org Furthermore, imine reductases are enzymes that catalyze the asymmetric reduction of imines to form chiral amines, a process that could be relevant for derivatives of (3-aminocyclohexyl)methanamine. rsc.org

Kinetic and Thermodynamic Aspects of (3-aminocyclohexyl)methanamine Reactions

The kinetics and thermodynamics of reactions involving (3-aminocyclohexyl)methanamine are influenced by the structure of the molecule and the reaction conditions.

Reaction Rate Determination and Activation Energy Profiling

The determination of reaction rates for processes involving (3-aminocyclohexyl)methanamine would likely involve monitoring the concentration of reactants or products over time using techniques such as spectroscopy or chromatography. For instance, kinetic studies on the oxidation of aliphatic diamines with peroxodisulphate have shown that the reactions are second order, being first order in both the diamine and the oxidizing agent. rsc.org

The activation energy for these reactions can be determined by studying the effect of temperature on the reaction rate. Such studies provide insights into the energy barrier that must be overcome for the reaction to occur. For reactions of chlorocyclotriphosphazenes with methylamine, the enthalpies and entropies of activation have been calculated, suggesting a two-step mechanism. rsc.org

Equilibrium Studies and Product Distribution Analysis

Equilibrium studies for reactions of (3-aminocyclohexyl)methanamine would provide information on the relative stability of reactants and products. The position of equilibrium is governed by the change in Gibbs free energy of the reaction. For reactions involving multiple possible products, such as the oxidation at different sites on the molecule, product distribution analysis is crucial. This analysis reveals the selectivity of a given reaction. In the site-selective oxidation of a long-chain diamine, excellent selectivity towards the central methylene sites was observed. uniroma1.it

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly impact the kinetics, thermodynamics, and product selectivity of reactions involving (3-aminocyclohexyl)methanamine. nih.gov Solvents can influence the stability of reactants, transition states, and products through various interactions such as hydrogen bonding and dipole-dipole interactions. ucalgary.ca

For reactions involving charged intermediates, polar protic solvents like water and alcohols can stabilize these species through hydrogen bonding, potentially altering reaction rates. ucalgary.ca In contrast, polar aprotic solvents such as DMSO or DMF lack hydrogen bond donating ability and can lead to different reactivity profiles. ucalgary.ca The study of solvent effects on phospho group transfers, for example, has shown that changing the solvent can even alter the reaction mechanism. nih.gov Diamines themselves have been explored as switchable-hydrophilicity solvents, where their protonation state and thus miscibility with water can be controlled, highlighting the strong influence of the medium on the properties of such compounds. nih.gov

The following table summarizes the expected impact of different solvent types on reactions involving (3-aminocyclohexyl)methanamine.

| Solvent Type | Properties | Expected Effect on Reactions |

| Polar Protic (e.g., Water, Methanol) | High dielectric constant, H-bond donor | Stabilizes charged intermediates and transition states. Can act as a nucleophile in solvolysis reactions. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | High dielectric constant, no H-bond donor | Solvates cations well, but not anions, leading to increased nucleophilicity of anionic reagents. |

| Nonpolar (e.g., Hexane, Toluene) | Low dielectric constant | Poor solubility for polar reactants. Generally slows down reactions involving charged species. |

Advanced Spectroscopic and Structural Characterization of 3 Amino Cyclohexanemethaneamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A complete and unambiguous assignment of the ¹H and ¹³C NMR signals for the cis and trans isomers of 1,3-Cyclohexanediamine is achieved through a combination of two-dimensional NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1,3-Cyclohexanediamine, COSY spectra would map the connections between the methine protons at the C1 and C3 positions and their adjacent methylene (B1212753) protons on the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the ¹³C signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This is invaluable for differentiating between the cis and trans isomers. For instance, in the cis isomer, a NOE would be expected between the axial protons at C1 and C3.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Diaminocyclohexane Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| H-1, H-3 | 2.5 - 3.0 | 50 - 55 | H-2, H-4, H-6 | C-2, C-4, C-5 |

| H-2, H-4, H-5, H-6 (axial) | 1.0 - 1.4 | 30 - 40 | H-1, H-3, H-5, H-6 | C-1, C-3, C-5, C-6 |

| H-2, H-4, H-5, H-6 (equatorial) | 1.6 - 2.0 | 30 - 40 | H-1, H-3, H-5, H-6 | C-1, C-3, C-5, C-6 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific isomer.

The cyclohexane ring in 1,3-Cyclohexanediamine is not static and undergoes rapid chair-chair interconversion at room temperature. Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study this conformational flexibility. At low temperatures, the ring-flipping process can be slowed down or "frozen out" on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons. The energy barrier for this conformational change can be calculated from the coalescence temperature (the temperature at which the two distinct signals merge into a single broad peak).

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and deducing the structure.

HRMS is capable of measuring the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the parent ion of 1,3-Cyclohexanediamine (C₆H₁₄N₂). The exact mass can be used to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for 1,3-Cyclohexanediamine

| Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

|---|---|---|

| C₆H₁₅N₂⁺ ([M+H]⁺) | 115.1230 | 115.1228 |

Note: The measured mass is a hypothetical value for illustrative purposes.

In tandem mass spectrometry, the molecular ion of 1,3-Cyclohexanediamine is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the molecule's structure. The fragmentation patterns for the cis and trans isomers can show subtle differences, aiding in their differentiation. Common fragmentation pathways would involve the loss of an amino group (NH₂) or cleavage of the cyclohexane ring.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of a 1,3-Cyclohexanediamine salt (e.g., a hydrochloride or tartrate salt) is required. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would unambiguously determine the stereochemistry as either cis or trans and reveal the preferred conformation of the cyclohexane ring in the solid state. The packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding involving the amine groups, would also be elucidated.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3-Aminocyclohexanemethanamine |

| 1,3-Cyclohexanediamine |

| cis-1,3-Cyclohexanediamine |

Determination of Molecular Conformation and Packing

The three-dimensional structure of 3-Amino-cyclohexanemethaneamine is primarily governed by the conformation of the cyclohexane ring and the relative orientation of its two amino-containing substituents.

The cyclohexane ring is expected to adopt a stable chair conformation to minimize angular and torsional strain. For the 1,3-disubstituted pattern, two diastereomers are possible: cis and trans. In the cis-isomer, both the amino group and the aminomethyl group are on the same side of the ring, which would force one substituent into an axial position while the other is equatorial in the most stable chair form. Conversely, the trans-isomer has the substituents on opposite sides, allowing for a diequatorial conformation, which is generally more stable due to reduced steric hindrance from 1,3-diaxial interactions.

While no single-crystal X-ray diffraction data for 3-Amino-cyclohexanemethaneamine is available, analysis of related aminocyclohexane structures reveals that crystal packing is dominated by intermolecular hydrogen bonding. reactionbiology.commdpi.com The final packing arrangement would seek to maximize these favorable interactions, leading to densely packed, ordered structures in the solid state. The specific stereochemistry (cis or trans) would fundamentally alter the directionality of hydrogen bond donors and acceptors, resulting in distinct crystalline lattices for each isomer.

Table 1: Predicted Conformational Preferences of 3-Amino-cyclohexanemethaneamine Isomers

| Isomer | Most Stable Chair Conformation | Key Steric Interactions |

| trans | Diequatorial | Minimal 1,3-diaxial interactions |

| cis | Equatorial-Axial | 1,3-diaxial interaction involving the amino group |

Hydrogen Bonding Network Analysis

The two primary amine groups in 3-Amino-cyclohexanemethaneamine are potent hydrogen bond donors, and the nitrogen atoms with their lone pairs are also hydrogen bond acceptors. This dual capability allows for the formation of extensive and robust hydrogen bonding networks , which are the principal non-covalent interactions governing the supramolecular assembly of the molecule. nih.gov

In the solid state, a complex three-dimensional network of intermolecular hydrogen bonds of the N-H···N type is anticipated. Each amine group has two N-H bonds, enabling it to participate in multiple donor interactions, while the nitrogen lone pair can accept a hydrogen bond. This can lead to the formation of various motifs, such as chains, sheets, or more complex 3D architectures. mdpi.comwm.edu

The stereochemical relationship between the two amine groups is critical.

In the trans-isomer , with both groups likely in equatorial positions, the hydrogen bonding vectors would be directed away from the ring in a way that facilitates the formation of extended intermolecular sheets or chains.

In the cis-isomer , the axial-equatorial arrangement could potentially allow for intramolecular hydrogen bonding between the amino and aminomethyl groups, although this would depend on the precise geometry and ring conformation. Such an intramolecular bond would compete with the formation of the more extensive intermolecular networks. reactionbiology.com

Hirshfeld surface analysis on related crystal structures has proven effective in visualizing and quantifying these intermolecular contacts, confirming the dominance of hydrogen bonding in dictating the crystal packing. biointerfaceresearch.com A similar analysis for 3-Amino-cyclohexanemethaneamine would be expected to show strong, localized interactions corresponding to N-H···N bonds.

Table 2: Potential Hydrogen Bonding Interactions in 3-Amino-cyclohexanemethaneamine

| Interaction Type | Donor | Acceptor | Expected Role |

| Intermolecular | Primary Amine (N-H) | Primary Amine (N) | Primary driver of crystal packing and network formation. nih.gov |

| Intramolecular | Primary Amine (N-H) | Primary Amine (N) | Possible in the cis-isomer, influencing conformation. |

Chiroptical Spectroscopy (ECD/ORD) for Absolute Configuration Assignment

3-Amino-cyclohexanemethaneamine possesses multiple chiral centers, leading to the existence of enantiomeric pairs for both the cis and trans diastereomers. Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive methods for determining the absolute configuration of these chiral molecules. mdpi.com

The process involves measuring the differential absorption of left- and right-circularly polarized light (ECD) or the rotation of plane-polarized light as a function of wavelength (ORD). While no experimental ECD or ORD spectra for 3-Amino-cyclohexanemethaneamine have been reported, the methodology for its stereochemical assignment is well-established. rug.nlnih.gov

The assignment would proceed as follows:

Conformational Search: A thorough computational search for all low-energy conformers of each possible stereoisomer (e.g., (1R,3R), (1S,3S), (1R,3S), (1S,3R)) would be performed.

Spectral Calculation: For each stable conformer, the theoretical ECD and ORD spectra would be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: The calculated spectra for all conformers of a given stereoisomer would be averaged based on their calculated Boltzmann population to generate a final predicted spectrum.

Comparison: The predicted spectrum for each enantiomer would be compared to the experimentally measured spectrum. The absolute configuration of the sample is assigned based on the best match between the experimental and theoretical curves. mdpi.com

Since the amine groups are not strong chromophores in the accessible UV-Vis range, derivatization with a chromophoric agent might be necessary to obtain a strong enough ECD signal for reliable analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint that is invaluable for functional group identification and for gaining insights into molecular conformation. bruker.comnih.gov Although specific spectra for 3-Amino-cyclohexanemethaneamine are not available, a detailed prediction of the key vibrational modes can be made based on data from analogous aliphatic amines and cyclohexane derivatives. docbrown.infodocbrown.infoarxiv.org

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions from the amine and alkyl groups.

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers. docbrown.info

C-H Stretching: Absorptions from the C-H bonds of the cyclohexane ring and the methylene bridge would appear just below 3000 cm⁻¹.

N-H Bending: The scissoring motion of the -NH₂ group is expected to produce a medium to strong absorption in the 1650-1580 cm⁻¹ range.

C-N Stretching: These vibrations would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Cyclohexane Ring Vibrations: The fingerprint region (below 1500 cm⁻¹) would contain a complex series of absorptions corresponding to the rocking, wagging, and twisting of the CH₂ groups and the C-C stretching of the cyclohexane ring. The precise positions of these bands are sensitive to the conformation (chair, boat, twist-boat) and the stereochemistry of the substituents.

Raman Spectroscopy: Raman spectroscopy provides complementary information. bruker.com

C-C and C-H Vibrations: The symmetric C-C stretching of the cyclohexane ring and C-H stretching vibrations are typically strong in the Raman spectrum.

C-N Stretching: The C-N stretching modes are also Raman active.

By comparing the experimental spectra with those calculated for different conformers (e.g., axial vs. equatorial), vibrational spectroscopy can be a powerful tool for conformational analysis. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for 3-Amino-cyclohexanemethaneamine

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3500 - 3300 (medium, two bands) | 3500 - 3300 (weak) | Broadened by hydrogen bonding. docbrown.inforesearchgate.net |

| C-H Stretch | Cyclohexane, -CH₂- | 2950 - 2850 (strong) | 2950 - 2850 (strong) | Characteristic of saturated alkanes. |

| N-H Bend (Scissoring) | -NH₂ | 1650 - 1580 (medium-strong) | 1650 - 1580 (weak) | Key indicator for primary amines. |

| CH₂ Bend (Scissoring) | Cyclohexane, -CH₂- | ~1450 (medium) | ~1450 (medium) | |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 (medium-strong) | 1250 - 1020 (medium) | Found in the fingerprint region. docbrown.info |

| C-C Stretch | Cyclohexane Ring | Fingerprint Region | Strong | Raman is particularly sensitive to skeletal modes. |

Synthesis and Characterization of Derivatives and Analogs of 3 Amino Cyclohexanemethaneamine

Design Principles for Structural Modification and Functional Group Diversification

The design of derivatives of 3-Amino-cyclohexanemethaneamine is centered on the targeted alteration of its amine functionalities and the substitution pattern of the cyclohexane (B81311) ring. These modifications are intended to modulate the compound's physicochemical properties, such as basicity, lipophilicity, and conformational preference, which in turn can influence its biological activity or material characteristics.

Modification of the Amine and Methaneamine Functionalities

The primary amine and the methaneamine moieties of 3-Amino-cyclohexanemethaneamine are key sites for chemical modification. Common strategies include N-alkylation, N-acylation, and reductive amination, which allow for the introduction of a wide array of substituents.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved through reactions with alkyl halides. However, this method can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. wikipedia.org A more controlled approach is the "borrowing hydrogen" or "hydrogen auto-transfer" method, which utilizes alcohols as alkylating agents in the presence of a catalyst. This atom-economical process generates water as the primary byproduct. acs.org For instance, the N-alkylation of cyclic diamines has been successfully performed to synthesize various derivatives. nih.gov

N-Acylation: Acylation of the amine groups with acid chlorides or anhydrides is a straightforward method to introduce acyl moieties. nih.gov This reaction typically proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. The resulting amides exhibit different electronic and steric properties compared to the parent amines.

Reductive Amination: Reductive amination is a highly versatile method for creating substituted amines. masterorganicchemistry.com It involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.commdpi.com This process avoids the issue of over-alkylation often encountered with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for imines over carbonyls. masterorganicchemistry.com This method can be used to introduce a wide range of alkyl and aryl groups onto the amine and methaneamine nitrogens.

| Modification Type | Reagents | Key Features | Potential Products |

| N-Alkylation | Alkyl halides, Alcohols (with catalyst) | Can be difficult to control; "Borrowing hydrogen" is more atom-economical. wikipedia.orgacs.org | Mono-, di-, and poly-alkylated amines; Quaternary ammonium salts. |

| N-Acylation | Acid chlorides, Acid anhydrides | Generally high-yielding and straightforward. nih.gov | Amides, Imides. |

| Reductive Amination | Aldehydes or Ketones, Reducing agent (e.g., NaBH₃CN) | Highly versatile, avoids over-alkylation. masterorganicchemistry.commdpi.com | Secondary and tertiary amines with diverse substituents. |

Substituent Effects on the Cyclohexane Ring

For a 1,3-disubstituted cyclohexane like the derivatives of 3-Amino-cyclohexanemethaneamine, the relative stability of cis and trans isomers is crucial. In the cis isomer, both substituents can occupy equatorial positions, leading to a more stable conformation. spcmc.ac.inscribd.comlibretexts.org In contrast, the trans isomer will have one substituent in an axial position and one in an equatorial position. spcmc.ac.inscribd.com Therefore, for 1,3-disubstituted cyclohexanes, the cis isomer is generally the more stable, assuming the substituents prefer the equatorial position. scribd.com

The A-values for an amino group (-NH₂) and a methyl group (-CH₃) are approximately 1.4 and 1.7 kcal/mol, respectively. The A-value for an aminomethyl group (-CH₂NH₂) is expected to be similar to that of a methyl group. When these groups are further substituted, their steric bulk increases, leading to larger A-values and a stronger preference for the equatorial position. For instance, a tert-butyl group has a very large A-value (~5.0 kcal/mol), effectively locking the conformation with the tert-butyl group in the equatorial position. masterorganicchemistry.com

| Substituent | Approximate A-value (kcal/mol) | Conformational Preference |

| -F | 0.25 | Weakly Equatorial |

| -Cl | 0.53 | Moderately Equatorial |

| -Br | 0.48 | Moderately Equatorial |

| -OH | 0.94 | Equatorial |

| -CN | 0.21 | Weakly Equatorial |

| -NH₂ | 1.4 | Equatorial |

| -CH₃ | 1.7 | Strongly Equatorial |

| -C(CH₃)₃ | ~5.0 | Very Strongly Equatorial |

Note: A-values are context-dependent and can be influenced by other substituents on the ring.

Stereochemical Purity and Control in Derivative Synthesis

The 3-Amino-cyclohexanemethaneamine molecule possesses two stereocenters at the C1 and C3 positions of the cyclohexane ring. This gives rise to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The control of stereochemistry during the synthesis of its derivatives is paramount, as different stereoisomers can exhibit distinct biological activities and physical properties. biomedgrid.comnih.gov

Diastereoselective and Enantioselective Approaches to Analogs

Diastereoselective Synthesis: The synthesis of specific diastereomers of substituted cyclohexanes can be achieved through various stereocontrolled reactions. For 1,3-disubstituted systems, one approach involves the conjugate addition of a nucleophile to a cyclohexenone, followed by a stereoselective reduction of the ketone. Another powerful strategy is the Diels-Alder reaction between a diene and a dienophile to construct the cyclohexane ring with a defined stereochemistry. Furthermore, domino reactions, where multiple bond-forming events occur in a single pot, have been developed for the highly diastereoselective synthesis of complex cyclohexanes. beilstein-journals.org

Enantioselective Synthesis: The synthesis of a single enantiomer of a chiral cyclohexane derivative can be accomplished through several methods. acs.org Asymmetric catalysis, using chiral catalysts such as chiral metal complexes or organocatalysts, can steer a reaction towards the formation of one enantiomer over the other. nih.gov For instance, enantioselective reduction of a prochiral ketone or imine on a cyclohexane precursor can establish a chiral center with high enantiomeric excess. Chiral pool synthesis, which utilizes a readily available chiral starting material, is another effective approach. nih.gov

Resolution Techniques for Chiral Derivatives

When a synthesis results in a racemic mixture of enantiomers, chiral resolution techniques can be employed to separate them. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. organic-chemistry.org The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. organic-chemistry.org After separation, the chiral resolving agent can be removed to yield the pure enantiomers. This technique has been successfully applied to resolve racemic mixtures of 1,2-diaminocyclohexane. acs.org Another approach is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, leading to the differential retention and separation of the enantiomers.

| Technique | Principle | Example Resolving Agents/Phases |

| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral acid to form separable diastereomeric salts. organic-chemistry.org | L-(+)-Tartaric acid, D-(-)-Tartaric acid, (R)-(-)-Mandelic acid. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Pirkle-type columns, cellulose- or amylose-based columns. |

Structure-Property Relationship (SPR) Investigations

The systematic modification of the 3-Amino-cyclohexanemethaneamine scaffold allows for the investigation of structure-property relationships (SPR). By correlating changes in the molecular structure with observed properties, it is possible to design derivatives with enhanced or specific functionalities.

For instance, in the context of medicinal chemistry, the stereochemistry of cyclohexylamine (B46788) derivatives has been shown to be critical for their biological activity. Studies on kappa-opioid receptor agonists have demonstrated that alterations in the stereochemistry of the cyclohexane ring can lead to significant differences in receptor binding affinity. Similarly, the antitumor activity of 1,2-diaminocyclohexane derivatives has been shown to be dependent on their structure. nih.gov The introduction of different substituents can modulate properties such as lipophilicity and hydrogen bonding capacity, which in turn affect how the molecule interacts with its biological target. For example, a study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives revealed a relationship between their structure and antimicrobial activity. researchgate.net

Influence of Structure on Physico-chemical Characteristics

The physico-chemical properties of cycloaliphatic amines are critical determinants of their processing characteristics and end-use applications. The structure of the cyclohexane ring, including the position and orientation of the aminomethyl groups, significantly impacts these properties. For instance, the cis/trans isomer ratio in these diamines can influence their packing efficiency and, consequently, their viscosity and reactivity.

While specific data for 3-Amino-cyclohexanemethaneamine is not extensively documented in publicly available literature, the properties of its analog, 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), provide valuable insights.

Table 1: Typical Physico-chemical Properties of 1,3-bis(aminomethyl)cyclohexane (1,3-BAC)

| Property | Value |

| Appearance | Colorless liquid |

| Amine Value (mg KOH/g) | ~780 |

| Active Hydrogen Equivalent Weight | 35.5 g/eq |

| Viscosity @ 25°C (mPa·s) | ~15 |

| Boiling Point (°C) | ~245 |

Note: These values are typical and can vary depending on the specific grade and purity.

The relatively low viscosity of 1,3-BAC is advantageous in applications requiring good flow and impregnation, such as in composite manufacturing and coatings. The amine value and active hydrogen equivalent weight are crucial parameters for determining the stoichiometric mixing ratios with reactants like epoxy resins or diisocyanates.

A patent for 3-aminomethyl-1-cyclohexylamine highlights that the absence of alkyl substituents on the cycloaliphatic ring, a feature it shares with 1,3-BAC, leads to distinct physical and chemical properties compared to more substituted cycloaliphatic amines like isophorone (B1672270) diamine (IPDA). google.com This structural simplicity can influence crystallinity and the glass transition temperature of polymers derived from it. google.com

Impact on Material Performance

The performance of materials derived from cycloaliphatic amines, such as epoxy resins and polyamides, is directly linked to the structure of the amine curing agent. The rigid cycloaliphatic ring of 1,3-BAC and its analogs imparts high thermal stability and mechanical strength to the resulting polymers.

Impact on Epoxy Resin Performance

1,3-bis(aminomethyl)cyclohexane is utilized as a curing agent for epoxy resins, creating cross-linked networks with desirable properties. Research has shown that the isomeric structure of the amine and the nature of the epoxy resin itself play a significant role in the final performance of the cured material. nih.gov

A study comparing the chemical performance of epoxy networks cured with different amines, including 1,3-BAC, demonstrated that 1,3-substitution and aromaticity in the amine structure were beneficial for chemical resistance. nih.gov

Table 2: Comparative Performance of 1,3-BAC in Epoxy Pavement Binder mgc.co.jp

| Property | 1,3-BAC | Other Alicyclic Amine | Other Aliphatic Amine |

| Bending Strength | |||

| After 1 week cure | High | Standard | Standard |

| After 1 week flooding | Higher strength retention | Lower strength retention | Lower strength retention |

| UV Resistance | Less yellowing | - | More yellowing |

| Curing Speed | Fast | Slower | Slower |

This table provides a qualitative comparison based on data from Mitsubishi Gas Chemical Company.

The data indicates that epoxy systems cured with 1,3-BAC exhibit superior water resistance and weatherability, making them suitable for demanding applications like pavement materials. mgc.co.jp The fast curing speed can also be a significant advantage in reducing construction times. mgc.co.jp

In a study on repairing ancient timber, epoxy resins cured with 1,3-BAC were evaluated. mdpi.com The introduction of the cycloaliphatic structure was found to influence the fluidity and toughness of the modified epoxy resin. The glass transition temperature (Tg) of a silicone-modified epoxy resin cured with 1,3-BAC was measured at 61.31°C. mdpi.com

Impact on Polyamide Properties

1,3-cyclohexanedimethanamine, another close analog, has been used in the synthesis of bio-based polyamides. Research has shown that the incorporation of the cyclohexane ring leads to amorphous polyamides with high glass transition temperatures (Tg), ranging from 150°C to 180°C. researchgate.netsci-hub.seresearchgate.net The asymmetric and rigid structure of the cyclohexane and furan (B31954) rings in these bio-polyamides contributes to their poor crystallization. researchgate.netsci-hub.seresearchgate.net The steric hindrance from the cyclohexane ring can also affect the polymerization process, sometimes resulting in lower molecular weight polymers. sci-hub.se The use of 3-aminomethyl-1-cyclohexylamine in polyamides is suggested to allow for the regulation of crystallinity and the second-order transition temperature. google.com

Catalytic Activity and Selectivity of Modified Structures

While the primary applications of 3-Amino-cyclohexanemethaneamine and its analogs are in polymer science, amino compounds can also serve as ligands in the synthesis of metal complexes with catalytic activity. The nitrogen atoms of the amine groups can coordinate with metal centers, and the cycloaliphatic backbone can influence the steric and electronic environment of the catalyst, thereby affecting its activity and selectivity.

There is limited specific information in the available literature on the catalytic applications of complexes derived directly from 3-Amino-cyclohexanemethaneamine or 1,3-bis(aminomethyl)cyclohexane. However, the broader field of catalysis provides examples where cycloaliphatic amines are used in catalyst systems. For instance, chiral cycloaliphatic amines have been obtained through asymmetric reductive amination of cycloaliphatic ketones using chiral palladium catalysts. rsc.org This highlights the role of cycloaliphatic structures in stereoselective synthesis.

Furthermore, complexes of platinum group metals with acyclic diaminocarbene ligands, which can be synthesized from amines, have shown high efficiency in various catalytic reactions, including cross-coupling and hydrosilylation. liverpool.ac.uk The nucleophilic attack of cycloaliphatic amines on isocyanide ligands is a step in the formation of some of these carbene complexes. liverpool.ac.uk

While direct evidence is scarce, it is plausible that metal complexes incorporating 3-Amino-cyclohexanemethaneamine or its derivatives could be developed for specific catalytic applications, leveraging the steric bulk and defined geometry of the cycloaliphatic ring to control substrate access and reaction pathways. Further research in this area would be necessary to explore and establish such catalytic activities.

Applications of 3 Amino Cyclohexanemethaneamine in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The distinct reactivity of its two amine groups allows 3-Amino-cyclohexanemethaneamine to serve as a crucial building block in the construction of complex organic molecules. It functions as a versatile scaffold upon which further chemical complexity can be built.

Precursor for Advanced Organic Syntheses

As a diamine, 3-Amino-cyclohexanemethaneamine is a valuable precursor in various organic transformations. It is a key intermediate in the synthesis of more complex molecules, including diisocyanates and polyamides. google.com The synthesis of related compounds, such as 3-aminomethyl-3,5,5-trimethyl-cyclohexylamine (more commonly known as isophorone (B1672270) diamine), highlights the industrial importance of this class of diamines as intermediates. google.com The production processes often involve the hydrogenation of cyano-substituted cyclohexanone (B45756) precursors in the presence of catalysts containing metals like cobalt, nickel, or ruthenium. google.comgoogle.com This foundational role allows for its incorporation into a wide array of final products, from pharmaceuticals to specialized chemical agents.

Chiral Auxiliary or Ligand in Asymmetric Transformations

In the field of stereochemistry, a chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com Once the desired chirality is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While specific research detailing 3-Amino-cyclohexanemethaneamine as a chiral auxiliary is not widely documented, its inherent chirality and the presence of two nitrogen atoms for coordination make it a promising candidate for use as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions. The diamine structure can form stable chelate complexes with metal centers, creating a chiral environment that directs the approach of reactants, leading to high enantioselectivity in the products. This potential application is an area of ongoing interest in the development of new catalytic systems.

Integration into Polymer Chemistry and Materials Science

The dual amine functionality of 3-Amino-cyclohexanemethaneamine is particularly advantageous in polymer science, where it is utilized to create robust, crosslinked networks and novel linear polymers.

Crosslinking Agent and Curing Agent in Polymer Systems (e.g., epoxy resins)

One of the most significant industrial applications of cycloaliphatic amines is as curing agents, or crosslinkers, for epoxy resins. threebond.co.jpgoogle.com Epoxy resins, before curing, consist of relatively short-chain polymers or prepolymers with reactive epoxide rings at their ends. bdmaee.net The curing process transforms these liquid resins into hard, infusible, and chemically resistant thermosetting plastics.

3-Amino-cyclohexanemethaneamine acts as an effective curing agent because the active hydrogen atoms on its two primary amine groups readily react with the epoxy groups in a ring-opening addition reaction. threebond.co.jpresearchgate.netresearchgate.net Each primary amine group contains two active hydrogens, allowing a single molecule of the diamine to react with up to four epoxy groups. This creates a dense, three-dimensional crosslinked network, which is responsible for the excellent mechanical strength, thermal stability, and chemical resistance of the final cured material. google.com Alicyclic amines like 3-Amino-cyclohexanemethaneamine are known to impart good thermal properties and chemical resistance to the cured resin. threebond.co.jp

Table 1: Key Applications and Functions of 3-Amino-cyclohexanemethaneamine

| Application Area | Specific Role | Function |

| Organic Synthesis | Precursor/Intermediate | Serves as a foundational molecule for building more complex structures like diisocyanates and polyamides. google.com |

| Asymmetric Synthesis | Potential Chiral Ligand | Forms chiral complexes with metal catalysts to direct stereoselective reactions. |

| Polymer Chemistry | Curing/Crosslinking Agent | Reacts with epoxy resins to form a rigid, thermoset polymer network. threebond.co.jpgoogle.com |

| Polymer Chemistry | Monomer | Participates in step-growth polymerization to create novel polyamides and other polymers. google.com |

| Materials Science | Adhesion Promoter | Enhances the bond between different materials, such as a coating and a substrate, via its reactive amine groups. |

Monomer in the Synthesis of Novel Polymeric Materials

Beyond its role as a curing agent, 3-Amino-cyclohexanemethaneamine can also function as a monomer in step-growth polymerization. Its two amine groups can react with difunctional molecules, such as dicarboxylic acids or their derivatives, to form long-chain polymers. This reaction, for instance, leads to the formation of novel polyamides. The incorporation of the cycloaliphatic ring structure into the polymer backbone can impart unique properties, including improved thermal stability, rigidity, and optical clarity compared to purely aliphatic polyamides. Furthermore, it can be converted into a diisocyanate, a key monomer for the synthesis of polyurethanes.

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The unique structural arrangement of 3-Amino-cyclohexanemethaneamine, featuring two primary amine groups with different spatial orientations attached to a cyclohexane (B81311) ring, makes it a compelling candidate for applications in coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). The presence of both a primary amine directly on the cyclohexane ring and another on a methyl substituent offers versatile coordination possibilities.

Ligand Design for Metal Complexation

As a ligand, 3-Amino-cyclohexanemethaneamine can coordinate with metal ions through its two nitrogen donor atoms, functioning as a bidentate ligand. The flexible cyclohexane backbone allows for both cis and trans isomers, which can influence the geometry and stability of the resulting metal complexes. This adaptability is crucial in the design of metal complexes with specific catalytic, magnetic, or optical properties. The stereochemistry of the cyclohexane ring can be exploited to create chiral complexes, which are of significant interest in asymmetric catalysis.

The coordination behavior of 3-Amino-cyclohexanemethaneamine is expected to be similar to that of other diaminocyclohexane derivatives, which are known to form stable complexes with a variety of transition metals. The properties of these complexes are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Table 1: Predicted Coordination Properties of 3-Amino-cyclohexanemethaneamine with Various Metal Ions

| Metal Ion | Expected Coordination Geometry | Potential Applications of the Complex |

|---|---|---|

| Cu(II) | Square Planar or Distorted Octahedral | Catalysis, Antimicrobial agents |

| Ni(II) | Square Planar or Octahedral | Catalysis, Magnetic materials |

| Co(II) | Tetrahedral or Octahedral | Catalysis, Pigments |

| Zn(II) | Tetrahedral | Luminescent materials, Sensors |

Scaffold for Constructing Porous Materials

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The porous nature of MOFs allows for applications in gas storage, separation, and catalysis. The rigid yet tunable structure of 3-Amino-cyclohexanemethaneamine makes it an excellent candidate for use as a building block in the synthesis of novel MOFs.

When used as a linker in MOF synthesis, the diamine functionality of 3-Amino-cyclohexanemethaneamine can bridge metal centers, leading to the formation of extended three-dimensional networks. The size and shape of the pores within the resulting MOF can be tailored by varying the metal precursor and the reaction conditions. The presence of the cyclohexane core can impart thermal and chemical stability to the framework.

Furthermore, the amine groups within the MOF structure can be post-synthetically modified to introduce other functional groups, thereby tuning the properties of the material for specific applications. For instance, the amine groups can be functionalized to enhance CO2 capture or to create active sites for catalysis. The use of chiral isomers of 3-Amino-cyclohexanemethaneamine could also lead to the synthesis of homochiral MOFs, which have potential applications in enantioselective separations and catalysis.

Table 2: Potential Properties of MOFs Synthesized with 3-Amino-cyclohexanemethaneamine

| Property | Predicted Characteristic | Potential Application |

|---|---|---|

| Porosity | High surface area and tunable pore size | Gas storage (H₂, CO₂) |

| Stability | Good thermal and chemical stability | Heterogeneous catalysis |

| Functionality | Amenable to post-synthetic modification | Selective separation |

Emerging Research Directions and Future Outlook for 3 Amino Cyclohexanemethaneamine

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly methods for producing chemical compounds. chemistryjournals.net This shift is driven by the need to minimize waste, reduce the use of hazardous materials, and conserve energy. chemistryjournals.net For a compound like 3-Amino-cyclohexanemethaneamine, this means exploring synthetic pathways that align with the principles of green chemistry.

Key strategies in developing greener synthetic routes include:

Waste Prevention and Atom Economy: Designing syntheses where the maximum amount of starting materials is incorporated into the final product. ijnc.ir This reduces waste and improves resource efficiency. ijnc.ir

Use of Safer Solvents: Replacing hazardous organic solvents with safer alternatives like water, ionic liquids, or even solvent-free reaction conditions. nih.gov

Renewable Feedstocks: Investigating the use of raw materials derived from renewable resources rather than fossil fuels. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times. chemistryjournals.netijnc.ir

| Metric | Description | Goal in Green Synthesis |

| Atom Economy | Measures the efficiency of a reaction in converting reactants to the desired product. | High atom economy |

| E-Factor | The mass ratio of waste to desired product. | Low E-factor |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | Low PMI |

| Solvent Intensity | The total mass of solvents used divided by the mass of the final product. | Low solvent intensity |

Exploration of Novel Catalytic Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical reactions. nih.gov For 3-Amino-cyclohexanemethaneamine, research is focused on discovering and optimizing catalysts that can facilitate its synthesis and its use in subsequent transformations.

Recent advancements in catalysis relevant to this area include:

Heterogeneous Catalysis: The use of solid catalysts, such as metal nanoparticles supported on various materials, which can be easily separated from the reaction mixture and reused. rsc.org This simplifies purification and reduces waste. ijnc.ir For example, ZnO nanoparticles have been successfully used as a reusable catalyst for the synthesis of triazoles. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, often in aqueous environments. chemistryjournals.net Lipases, for instance, are widely used in the synthesis of fine chemicals. chemistryjournals.net

Photocatalysis: Utilizing light to drive chemical reactions, often in combination with a photocatalyst. nih.gov This can lead to unique reaction pathways and energy-efficient processes. nih.gov

The development of novel catalytic systems can enable new types of reactions. For example, ring-rearrangement metathesis has been used to create novel azaheterocycles from cyclic amino esters, demonstrating the power of catalytic methods to generate complex molecular architectures. researchgate.net

Advanced Characterization Techniques for In-Situ Monitoring

To optimize synthetic routes and understand reaction mechanisms, it is crucial to monitor reactions as they happen. In-situ monitoring techniques provide real-time data on the formation of products and intermediates, as well as the consumption of reactants. birmingham.ac.uk

For the synthesis and application of 3-Amino-cyclohexanemethaneamine, advanced characterization techniques could include:

Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the chemical species present in a reaction mixture.

X-ray Techniques: Synchrotron X-ray diffraction and X-ray absorption spectroscopy are powerful tools for studying the structure of catalysts and the intermediates formed during a reaction, particularly in mechanochemical processes. birmingham.ac.uk

Mass Spectrometry: This technique can be used to identify and quantify the components of a reaction mixture with high sensitivity.

These in-situ methods are critical for understanding reaction kinetics, identifying reaction pathways, and ultimately controlling the outcome of a chemical synthesis. birmingham.ac.uk

Predictive Modeling for Structure-Property Relationships

Computational chemistry and predictive modeling are becoming increasingly important in the design of new molecules and materials. By understanding the relationship between the structure of a molecule and its properties, researchers can design new compounds with desired characteristics without the need for extensive trial-and-error experimentation.

In the context of 3-Amino-cyclohexanemethaneamine, predictive modeling could be used to:

Design new derivatives: By modifying the structure of 3-Amino-cyclohexanemethaneamine, it may be possible to create new compounds with enhanced catalytic activity, improved performance as a monomer, or other desirable properties.